molecular formula C11H13Br B2941718 1-Bromo-2-cyclopentylbenzene CAS No. 59734-90-6

1-Bromo-2-cyclopentylbenzene

Cat. No.: B2941718
CAS No.: 59734-90-6
M. Wt: 225.129
InChI Key: MCDPIKOPJDSYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-cyclopentylbenzene is an organic compound with the molecular formula C11H13Br and an average molecular weight of 225.13 g/mol . Its structure features a cyclopentyl group attached to a brominated benzene ring, as defined by the SMILES notation C1CCC(C1)C2=CC=CC=C2Br . The compound is registered under CAS Number 59734-90-6 and has the ChemSpider ID 26910824 . This compound serves as a versatile synthetic building block in organic chemistry research. A recent study highlights the value of similar arylalkane substrates in manganese(III) porphyrin-catalyzed regioselective dual functionalization of inert C(sp³)–H bonds, transforming them into valuable 1,4-dicarbonyl compounds . These diketones are important precursors for synthesizing bioactive five-membered heterocycles such as furans, thiophenes, and pyrroles . The research demonstrates a one-pot reaction using mild conditions and water as the main solvent, offering a more direct and accessible route to these useful products from arylalkane starting materials . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets prior to handling and use this material in accordance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-cyclopentylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPIKOPJDSYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59734-90-6
Record name 1-bromo-2-cyclopentylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Bromo 2 Cyclopentylbenzene and Analogous Systems

Electrophilic Aromatic Substitution Strategies for Bromination

Electrophilic aromatic substitution (EAS) is the most fundamental method for introducing a bromine atom onto an aromatic ring. mdpi.com The direct bromination of a cyclopentyl-substituted benzene (B151609) precursor is a primary consideration for synthesizing 1-Bromo-2-cyclopentylbenzene.

Regioselective Bromination of Cyclopentyl-Substituted Benzene Precursors

The key precursor for this approach is cyclopentylbenzene (B1606350). The cyclopentyl group, like other alkyl groups, is an activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.orgchemistrytalk.org This directing effect stems from the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. pw.live Stabilization is most effective when the electrophile attacks the ortho or para positions, as this allows for resonance structures where the positive charge is located on the carbon atom directly attached to the alkyl group. libretexts.org

However, a significant challenge in synthesizing the target compound, this compound, is achieving high regioselectivity for the ortho position over the para position. Generally, the para product is favored, particularly when the directing group is sterically bulky. libretexts.org The larger size of the cyclopentyl group compared to, for example, a methyl group, creates steric hindrance that can impede the approach of the electrophile to the adjacent ortho positions. nih.gov

Studies on the bromination of various alkylbenzenes have shown that the ratio of ortho to para isomers is sensitive to reaction conditions and the nature of the brominating agent. For instance, the bromination of tert-butylbenzene, which has a similarly bulky alkyl group, yields a very high proportion of the para isomer due to steric hindrance at the ortho positions. libretexts.org To favor the formation of the ortho product, reaction conditions might be optimized, for example by using specific catalysts or solvent systems that can influence the steric and electronic environment of the transition state.

Table 1: Typical Isomer Distributions in the Nitration of Alkylbenzenes This table illustrates the influence of alkyl group size on ortho/para selectivity in a typical electrophilic aromatic substitution reaction. A similar trend is expected for bromination.

Alkylbenzene% Ortho% Meta% Para
Toluene58.5%4.5%37%
tert-Butylbenzene16%8%75%
Data sourced from studies on electrophilic nitration, which shows a comparable regioselectivity pattern to bromination. libretexts.org

Mechanistic Considerations in Electrophilic Aromatic Bromination

The mechanism of electrophilic aromatic bromination is a well-established two-step process. libretexts.org Since molecular bromine (Br₂) is not typically electrophilic enough to react directly with a moderately activated ring like cyclopentylbenzene, a Lewis acid catalyst such as ferric bromide (FeBr₃) is required. libretexts.org

Generation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule, creating a highly electrophilic bromine species, often represented as a Br⁺ equivalent complexed with the catalyst (e.g., [FeBr₄]⁻Br⁺). libretexts.orgfiveable.me

Electrophilic Attack: The π-electron system of the cyclopentylbenzene ring acts as a nucleophile, attacking the electrophilic bromine. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. fiveable.me The result is a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. mdpi.com

Deprotonation: In the final, fast step, a weak base (such as the [FeBr₄]⁻ complex) removes a proton from the carbon atom bearing the bromine atom. This restores the aromatic π-system and yields the final product, this compound (or its para isomer), along with regenerating the Lewis acid catalyst and forming hydrogen bromide (HBr). msu.edu

The stability of the aromatic ring means that substitution occurs exclusively over addition, as substitution preserves the energetically favorable aromatic system. libretexts.org

Diazonium Salt-Mediated Approaches to Aryl Bromide Synthesis

An alternative and highly versatile route to aryl bromides involves the transformation of a primary aromatic amine via a diazonium salt intermediate. For the synthesis of this compound, the required starting material would be 2-cyclopentylaniline (B1354857).

Modified Sandmeyer Reactions for Bromobenzene (B47551) Derivatives

The Sandmeyer reaction is a classic method for converting an aryl diazonium salt to an aryl halide using a copper(I) salt catalyst. chemistrysteps.com The process begins with the diazotization of a primary arylamine, followed by treatment with copper(I) bromide (CuBr). libretexts.org

Diazotization: The primary amine (2-cyclopentylaniline) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HBr at low temperatures (0–5 °C). unacademy.comlkouniv.ac.in This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.

Sandmeyer Reaction: The resulting diazonium salt solution is then treated with copper(I) bromide. The Cu(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, releasing nitrogen gas (N₂) in the process. chemistrysteps.com

The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway, initiated by a single-electron transfer from the copper(I) species to the diazonium ion. This generates an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final aryl bromide product and regenerate the copper(I) catalyst.

Modifications to the classical Sandmeyer reaction often focus on improving yields and simplifying procedures, for instance by using different copper sources or reaction conditions.

Challenges and Optimizations in Diazotization for ortho-Substituted Anilines

The critical first step, diazotization, can present challenges, especially with substituted anilines. Arenediazonium salts are inherently unstable and must be used immediately after preparation at low temperatures to prevent decomposition. unacademy.com

For an ortho-substituted precursor like 2-cyclopentylaniline, steric hindrance from the bulky cyclopentyl group adjacent to the amino group can influence the rate and efficiency of the diazotization reaction. While the fundamental mechanism involving the formation of a nitrosonium ion (NO⁺) electrophile and its attack on the amine nitrogen remains the same, access to the nitrogen atom may be somewhat impeded. youtube.com

Optimization of this step typically involves careful control of reaction parameters:

Temperature: Maintaining a temperature between 0 and 5 °C is crucial to prevent the premature decomposition of the diazonium salt. unacademy.com

Acid Concentration: Sufficient strong acid is required both to generate nitrous acid from sodium nitrite and to prevent the newly formed diazonium salt from engaging in unwanted side reactions, such as coupling with unreacted aniline. lkouniv.ac.in

Solvent: The choice of solvent can be important, especially for anilines with poor solubility in aqueous acid.

Despite these challenges, diazotization is a robust reaction that is generally applicable to a wide range of substituted anilines, including those with significant steric bulk at the ortho position. nih.gov

Cross-Coupling and Halogen Exchange Strategies for Bromobenzene Construction

Modern synthetic chemistry offers powerful palladium- and nickel-catalyzed reactions for the formation of carbon-carbon and carbon-halogen bonds, providing alternative pathways for constructing molecules like this compound.

Cross-Coupling Strategies

Cross-coupling reactions can be employed to construct the target molecule by forming either the C-C bond between the rings or the C-Br bond. A plausible strategy involves coupling an organometallic cyclopentyl reagent with a suitably substituted benzene ring. For example, a Negishi or Suzuki coupling could be used.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could couple cyclopentylzinc chloride with 1,2-dibromobenzene (B107964). The challenge lies in achieving selective mono-alkylation.

Suzuki Coupling: The Suzuki reaction couples an organoboron species (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction of cyclopentylboronic acid with 1,2-dibromobenzene could similarly yield the desired product, again with selectivity being a key consideration.

These methods are particularly valuable because they build the carbon skeleton with high precision, although they require the pre-synthesis of the appropriate organometallic or organoboron reagent.

Table 2: Comparison of Selected Cross-Coupling Reactions

Reaction NameOrganometallic ReagentOrganic Halide/TriflateCatalyst
Suzuki R-B(OH)₂R'-XPd complex
Negishi R-Zn-XR'-XPd or Ni complex
Stille R-Sn(Alkyl)₃R'-XPd complex

Halogen Exchange Strategies

If a different 1-halo-2-cyclopentylbenzene derivative is more readily accessible, a halogen exchange reaction (an "aromatic Finkelstein reaction") can be used to install the bromine atom. These reactions typically involve treating an aryl iodide or, in some cases, an aryl chloride with a bromide salt in the presence of a metal catalyst, most commonly a copper(I) species.

For instance, if 1-iodo-2-cyclopentylbenzene were synthesized (e.g., via iodination of cyclopentylbenzene or a Sandmeyer reaction on 2-cyclopentylaniline with KI), it could be converted to this compound by treatment with a bromide source like sodium bromide (NaBr) or copper(I) bromide (CuBr) and a copper catalyst. The reaction equilibrium is driven by factors such as the relative bond strengths and the solubility of the resulting halide salts. This method provides a useful alternative when the direct introduction of bromine is problematic but other halogens can be installed more easily.

Halogen Exchange Reactions for Substituted Aryl Bromides

Halogen exchange reactions, often referred to as Finkelstein-type reactions for aryl halides, provide a valuable method for the synthesis of aryl bromides from other aryl halides, such as aryl iodides or chlorides. These transformations are typically mediated by transition metal catalysts.

Copper-catalyzed halogen exchange reactions have emerged as a mild and general method for the conversion of aryl halides. For instance, the conversion of an aryl iodide to an aryl bromide can be achieved using a copper(I) catalyst in the presence of a bromide source. Similarly, aryl bromides can be converted to aryl iodides. tubitak.gov.tr Nickel catalysts have also been shown to be effective for halogen exchange reactions. For example, nickel(II) complexes can catalyze the conversion of aryl chlorides or iodides to aryl bromides. tubitak.gov.tr These reactions often proceed under relatively mild conditions and can tolerate a range of functional groups.

Catalyst SystemReactantProductConditionsReference
CuI / diamine ligandAryl IodideAryl BromideHeat tubitak.gov.tr
NiCl2Aryl IodideAryl BromideMicrowave or conventional heating tubitak.gov.tr
NiBr2Aryl ChlorideAryl BromideMicrowave or conventional heating tubitak.gov.tr

This table presents generalized conditions for halogen exchange reactions that could be adapted for the synthesis of this compound from a corresponding aryl iodide or chloride.

Strategic Use of Pre-functionalized Cyclopentyl-Arene Substrates

A highly effective strategy for the synthesis of this compound involves the bromination of a pre-functionalized cyclopentylbenzene substrate. This approach allows for regioselective control of the bromination reaction.

Direct bromination of cyclopentylbenzene with elemental bromine in the presence of a Lewis acid catalyst, such as FeBr₃, is a common method for introducing a bromine atom onto the aromatic ring. chemistrystudent.com The cyclopentyl group is an ortho-, para-directing group, meaning that the bromination will occur at the positions ortho and para to the cyclopentyl substituent. This would result in a mixture of this compound and 1-bromo-4-cyclopentylbenzene (B3029238), which would then require separation.

Alternatively, a more complex but potentially more regioselective approach would be to start with a pre-functionalized brominated benzene derivative and introduce the cyclopentyl group. One such method is the Friedel-Crafts acylation of bromobenzene with cyclopentanecarbonyl chloride, followed by reduction of the resulting ketone. tcd.iechemguide.co.uk This would yield 1-bromo-4-cyclopentylbenzene as the major product due to the para-directing effect of the bromine atom. To achieve the ortho-substitution pattern, one might need to employ directing group strategies or start with a substrate that favors ortho-substitution.

Another powerful method for forming the C-C bond between the benzene ring and the cyclopentyl group is the Suzuki coupling reaction. wikipedia.orgorgsyn.inorganic-chemistry.org This would involve the palladium-catalyzed cross-coupling of a cyclopentylboronic acid or its ester with 1,2-dibromobenzene. Careful control of the reaction conditions could lead to a mono-coupling product, yielding this compound.

Starting Material 1Starting Material 2Key ReactionProduct
CyclopentylbenzeneBromineElectrophilic Aromatic SubstitutionThis compound & 1-Bromo-4-cyclopentylbenzene
BromobenzeneCyclopentanecarbonyl ChlorideFriedel-Crafts Acylation, then Reduction1-Bromo-4-cyclopentylbenzene (major)
1,2-DibromobenzeneCyclopentylboronic acidSuzuki CouplingThis compound

This interactive table outlines potential synthetic strategies starting from pre-functionalized substrates.

Innovative and Sustainable Synthetic Protocols

Recent advances in synthetic chemistry have focused on the development of more environmentally friendly and sustainable methods for the synthesis of aryl bromides.

Environmentally Benign Bromination Methods

Traditional bromination methods often use hazardous reagents like elemental bromine and chlorinated solvents. Greener alternatives aim to reduce the environmental impact of these processes. One approach is the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle than liquid bromine. khanacademy.org The reaction can often be carried out in more environmentally friendly solvents.

Other methods focus on the in situ generation of the brominating species. For example, the oxidation of bromide salts (e.g., NaBr or KBr) with a benign oxidant like hydrogen peroxide can generate a reactive bromine species that can then brominate the aromatic ring. khanacademy.org These methods avoid the direct handling of bromine and often produce water as the only byproduct.

Electrochemical Synthesis of Aryl Bromides

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of aryl bromides. These reactions use electricity to drive the chemical transformation, often avoiding the need for stoichiometric chemical oxidants or reductants.

The electrochemical bromination of arenes can be achieved by the anodic oxidation of a bromide salt in the presence of the aromatic substrate. orgsyn.in This generates a bromine radical or a bromonium ion equivalent, which then reacts with the arene. This method provides a high degree of control over the reaction conditions and can often be performed at room temperature. orgsyn.in

Furthermore, electrochemical methods can be used in cross-coupling reactions to form aryl bromides. For example, nickel-catalyzed electrochemical reductive cross-coupling reactions have been developed for the synthesis of alkylated arenes from aryl bromides and alkyl halides. wikipedia.org While this is the reverse of the desired synthesis, it highlights the potential of electrochemistry in C-C bond formation, which could be adapted for the synthesis of the target molecule.

MethodKey Features
Environmentally Benign Bromination Use of safer brominating agents (e.g., NBS), in situ generation of bromine from bromide salts with green oxidants (e.g., H₂O₂).
Electrochemical Synthesis Use of electricity to drive the reaction, avoiding stoichiometric reagents, high degree of control, and often milder reaction conditions.

This table summarizes the key features of innovative and sustainable synthetic protocols for aryl bromides.

Reactivity and Advanced Transformations of 1 Bromo 2 Cyclopentylbenzene

Nucleophilic Substitution and Organometallic Reactions

General Principles of Nucleophilic Aromatic Substitution in Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike the SN1 and SN2 reactions common for alkyl halides, aryl halides like 1-bromo-2-cyclopentylbenzene are generally unreactive toward nucleophiles under standard conditions. nih.govnih.govrsc.org This inertness is due to the high energy required to break the strong carbon-halogen bond, which has partial double-bond character, and the steric hindrance of the aromatic ring, which prevents the backside attack necessary for an SN2 mechanism. acs.org Furthermore, the formation of a highly unstable aryl cation makes the SN1 pathway unfavorable. acs.org

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-C=O) groups, positioned ortho or para to the leaving group. nih.govrsc.orgacs.org These groups delocalize the negative charge of the intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. nih.govacs.orgamanote.com The reaction typically follows a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming the negatively charged Meisenheimer complex. This step is usually the rate-determining step as it involves the loss of aromaticity. nih.govamanote.com

Elimination: The leaving group departs, restoring the aromaticity of the ring to form the final product. nih.govacs.org

In the context of this compound, the cyclopentyl group is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack. Without the presence of strong EWGs, this compound will not undergo SNAr reactions under typical conditions. However, under very harsh conditions of high temperature and pressure, or with the use of extremely strong bases, substitution can occur via an alternative elimination-addition (benzyne) mechanism. acs.orgiastate.edu

Interestingly, the reactivity order for halogens in SNAr reactions is F > Cl > Br > I. nih.govacs.org This is contrary to the trend for leaving group ability in SN1/SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. nih.govamanote.com

Formation and Reactivity of Aryl Grignard Reagents and Lithiation Intermediates

Aryl halides are excellent precursors for the formation of highly reactive organometallic reagents, which effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophilic one.

Aryl Grignard Reagents: this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2-cyclopentylphenyl)magnesium bromide. nih.govresearchgate.netnih.gov This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. nih.gov The reactivity of aryl halides towards magnesium follows the order I > Br > Cl. researchgate.net

Formation of (2-cyclopentylphenyl)magnesium bromideFormation of an Aryl Grignard Reagent

The resulting Grignard reagent behaves as a strong carbanion-like nucleophile and a powerful base. nih.gov It readily reacts with a wide range of electrophiles, including:

Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide react to form alcohols, tertiary alcohols, and carboxylic acids, respectively, creating new carbon-carbon bonds. nih.govnih.govorganic-chemistry.org

Protic sources: Water, alcohols, and amines will protonate the Grignard reagent, converting it back to the parent arene (2-cyclopentylbenzene). This necessitates the use of anhydrous conditions during their preparation and use. nih.gov

Lithiation Intermediates: Alternatively, aryllithium reagents can be prepared from aryl bromides via a lithium-halogen exchange reaction. orgsyn.org This is typically achieved by treating the aryl bromide with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ether or hydrocarbon solvent. orgsyn.org The exchange is very rapid and efficient for bromides and iodides. orgsyn.org

Formation of (2-cyclopentylphenyl)lithiumFormation of an Aryllithium Reagent via Lithium-Halogen Exchange

Aryllithium reagents are generally more reactive and more basic than their Grignard counterparts. They participate in similar reactions with electrophiles but often exhibit different selectivity. Their high reactivity makes them indispensable tools for forming C-C and C-heteroatom bonds in organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, and aryl bromides like this compound are ideal substrates for these powerful bond-forming reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium catalysts are preeminent in cross-coupling chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Reaction NameCoupling PartnerBond FormedTypical Conditions
Suzuki-Miyaura Organoboron compound (e.g., boronic acid or ester)C(sp²)–C(sp²), C(sp²)–C(sp³)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Aqueous/Organic solvent
Sonogashira Terminal AlkyneC(sp²)–C(sp)Pd catalyst, Cu(I) co-catalyst (optional), Amine base (e.g., Et₃N, DIPA), Organic solvent
Heck AlkeneC(sp²)–C(sp²)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., NaOAc, Et₃N), Polar aprotic solvent (e.g., DMF, DMA)
Stille Organotin compound (Organostannane)C(sp²)–C(sp²), C(sp²)–C(sp³)Pd catalyst, Organic solvent (e.g., Toluene, THF), Often no base needed

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of the boronic acid reagents. It is highly effective for creating biaryl structures.

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. Copper-free versions have also been developed.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. A palladium catalyst is used in the presence of a base, and the reaction typically results in the formation of the more thermodynamically stable trans-alkene.

Stille Coupling: In the Stille reaction, an aryl halide is coupled with an organostannane (organotin) reagent. This method is highly versatile and tolerant of a wide array of functional groups because the organotin reagents are stable to air and moisture. A primary drawback is the toxicity of the tin compounds.

Copper-Mediated C-X Functionalization of Aryl Halides

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. While traditional Ullmann conditions required harsh temperatures and stoichiometric amounts of copper, modern methods use catalytic copper with various ligands, allowing for milder reaction conditions.

C-N Bond Formation (Amination): Aryl bromides can be coupled with a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocycles, using a copper catalyst (often CuI) and a suitable ligand. The development of new ligand systems has enabled many of these reactions to proceed at room temperature.

C-CN Bond Formation (Cyanation): The Rosenmund-von Braun reaction allows for the conversion of aryl halides to aryl nitriles using copper(I) cyanide. Modern catalytic variants have been developed that use catalytic CuI with a cyanide source like NaCN or K₄[Fe(CN)₆], often in the presence of a ligand and an iodide salt promoter. These methods avoid the use of stoichiometric copper and polar solvents, simplifying product purification.

FunctionalizationNucleophileTypical Catalyst System
Amination R₂NH, RNH₂, AmidesCuI, Diamine or other N-ligand, Base (e.g., K₂CO₃, NaOTMS)
Cyanation CN⁻ (from NaCN, K₄[Fe(CN)₆])CuI, Diamine ligand, Iodide promoter (e.g., KI)

Nickel-Catalyzed Phosphorylation of Aryl Bromides

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. One such application is the formation of carbon-phosphorus (C-P) bonds, which are important in materials science and as ligands for catalysis.

The nickel-catalyzed phosphorylation of aryl bromides can be achieved through a process analogous to the Michaelis-Arbuzov reaction. In this reaction, an aryl halide couples with a trivalent phosphorus compound, such as a trialkyl phosphite (B83602) (P(OR)₃), to form an arylphosphonate. The reaction is catalyzed by a nickel(II) salt, such as NiCl₂ or NiBr₂, often in the presence of ligands like phosphines or bipyridines.

Recent advancements have introduced electrochemical methods for this transformation. A nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites has been developed, which proceeds at room temperature using simple carbon electrodes. nih.govamanote.comorgsyn.org This protocol offers a mild and efficient route to aryl phosphonates, aryl phosphinates, and arylphosphine oxides with a broad substrate scope. nih.govorgsyn.org The general mechanism is thought to involve the oxidative addition of the aryl bromide to a Ni(0) species, followed by reaction with the phosphorus nucleophile and reductive elimination.

Catellani Reaction for Vicinal Functionalization of Aryl Halides

The Catellani reaction is a powerful palladium-catalyzed process that enables the di- or tri-functionalization of aryl halides through a domino sequence involving C-H activation and cross-coupling reactions, mediated by norbornene. researchgate.netwikipedia.org This methodology allows for the installation of substituents at both the ortho and ipso positions of the aryl halide in a single operation. nih.govillinois.edu

In the context of this compound, the Catellani reaction would theoretically allow for the functionalization of the C-H bond at the 6-position and the substitution of the bromine atom. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound. wikipedia.org The resulting arylpalladium(II) species then undergoes carbopalladation with norbornene. wikipedia.org A subsequent ortho-C-H activation leads to the formation of a key palladacycle intermediate. researchgate.net This intermediate can then react with an alkyl halide, leading to the formation of a C-C bond at the ortho position. chem-station.com Finally, a terminating cross-coupling reaction at the ipso position, such as a Heck, Suzuki, or Sonogashira coupling, displaces the palladium catalyst and installs the final substituent. wikipedia.org

The steric hindrance imposed by the cyclopentyl group in this compound would likely play a significant role in the efficiency and regioselectivity of the Catellani reaction. This bulk could influence the approach of the palladium catalyst and the subsequent insertion of norbornene, potentially affecting reaction rates and yields.

Table 1: Hypothetical Catellani Reaction of this compound

Electrophile (R-X)Terminating AgentOrtho-Substituent (R)Ipso-Substituent
Methyl iodidePhenylboronic acid-CH₃-Ph
Ethyl bromideStyrene-CH₂CH₃-CH=CHPh
Benzyl bromidePhenylacetylene-CH₂Ph-C≡CPh

Ruthenium-Catalyzed C-H Bond Functionalization with Aryl Halides

Ruthenium-catalyzed C-H bond functionalization has emerged as a versatile and powerful tool for the direct arylation of arenes. mdpi.com These reactions can proceed through various mechanisms, often involving the formation of a ruthenacycle intermediate. st-andrews.ac.uknih.gov In the case of this compound, a ruthenium catalyst could potentially mediate the coupling of another aryl halide at the less sterically hindered C-H bond of the cyclopentylbenzene (B1606350) ring.

The catalytic cycle typically begins with the coordination of a ruthenium complex to the substrate, followed by C-H activation to form a metallacycle. st-andrews.ac.uk This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active ruthenium catalyst. nih.gov The presence of a directing group on the substrate can significantly influence the regioselectivity of the C-H activation step. While this compound itself does not possess a classical directing group, the electronic properties of the bromine and cyclopentyl substituents can influence the reactivity of the aromatic C-H bonds.

The steric bulk of the cyclopentyl group is a critical factor to consider, as it may hinder the approach of the ruthenium catalyst to the adjacent C-H bond, potentially favoring functionalization at more accessible positions on the aromatic ring.

Table 2: Hypothetical Ruthenium-Catalyzed C-H Arylation of this compound

Aryl HalideCatalystProduct
Bromobenzene (B47551)[Ru(p-cymene)Cl₂]₂1-Bromo-2-cyclopentyl-6-phenylbenzene
4-IodotolueneRu₃(CO)₁₂1-Bromo-2-cyclopentyl-6-(p-tolyl)benzene
1-Bromo-4-fluorobenzene[Ru(OAc)₂(p-cymene)]1-Bromo-2-cyclopentyl-6-(4-fluorophenyl)benzene

Radical Chemistry and Photoinduced Transformations

Generation and Reactivity of Aryl Radicals

Aryl radicals are highly reactive intermediates that can be generated from aryl halides, such as this compound, through various methods, including photoinduced single-electron transfer (SET). rsc.orgsemanticscholar.org Upon irradiation with light in the presence of a photosensitizer, an electron can be transferred to the aryl halide, leading to the cleavage of the carbon-bromine bond and the formation of an aryl radical and a bromide anion. researchgate.net

The resulting 2-cyclopentylphenyl radical is a versatile intermediate that can participate in a range of chemical transformations. It can abstract a hydrogen atom from a suitable donor, undergo addition to multiple bonds, or participate in radical-mediated cross-coupling reactions. The reactivity of this radical will be influenced by the presence of the adjacent cyclopentyl group, which may introduce steric constraints and affect the stability of the radical species.

Light-Assisted Cross-Coupling Methodologies

Light-assisted cross-coupling reactions have gained prominence as a mild and efficient method for the formation of C-C and C-heteroatom bonds. researchgate.net In the context of this compound, photoredox catalysis can be employed to facilitate its coupling with various partners, such as boronic acids (a photo-Suzuki coupling). rsc.orgdntb.gov.ua

In a typical photoredox catalytic cycle, a photocatalyst absorbs light and enters an excited state. This excited state can then engage in a single-electron transfer with either the aryl halide or the coupling partner, initiating a radical-based cross-coupling cascade. For instance, in a photo-Suzuki coupling, the excited photocatalyst can reduce the aryl bromide to an aryl radical, which then participates in the cross-coupling cycle with a boronic acid derivative. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Table 3: Hypothetical Light-Assisted Cross-Coupling of this compound

Coupling PartnerPhotocatalystProduct
Phenylboronic acidIr(ppy)₃2-Cyclopentylbiphenyl
4-Methylphenylboronic acidRu(bpy)₃Cl₂2-Cyclopentyl-4'-methylbiphenyl
Potassium vinyltrifluoroborateEosin Y2-Cyclopentylstyrene

Benzyne (B1209423) Chemistry and Annulation Reactions

Generation of Benzyne Intermediates from ortho-Bromoaryl Analogues

Benzyne and other arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. masterorganicchemistry.com They can be generated from ortho-dihaloarenes or ortho-haloaryl triflates. While this compound itself is not a direct precursor, a related compound such as 1-bromo-2-fluoro-3-cyclopentylbenzene could serve as a precursor to a cyclopentyl-substituted benzyne.

The generation of benzyne from such a precursor is typically achieved by treatment with a strong base, such as sodium amide or an organolithium reagent, which induces the elimination of hydrogen halide. libretexts.org Alternatively, treatment with magnesium can lead to the formation of a Grignard reagent, which then eliminates magnesium dihalide to form the benzyne. echemi.com

The resulting cyclopentylbenzyne would be a highly reactive dienophile and electrophile, readily undergoing [4+2] cycloaddition reactions with dienes (such as furan) or nucleophilic attack. The presence of the cyclopentyl group could influence the regioselectivity of these subsequent reactions due to steric and electronic effects. Annulation reactions involving such benzynes can provide rapid access to complex polycyclic aromatic frameworks.

Diels-Alder Reactions Involving Benzyne

The generation of a highly reactive benzyne intermediate from this compound opens up a pathway for its participation in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. In these reactions, the benzyne species does not act as the precursor but rather as a potent dienophile, readily reacting with conjugated dienes to form structurally complex bicyclic and polycyclic aromatic compounds. The strain of the triple bond in the benzyne ring system makes it an excellent dienophile for these transformations.

The general mechanism involves the in situ formation of the cyclopentyl-substituted benzyne, which is then trapped by a suitable diene present in the reaction mixture. This concerted reaction proceeds to form a new six-membered ring, effectively annulating the existing aromatic ring.

A notable example of this type of reaction is the cycloaddition with anthracene (B1667546). The central ring of anthracene acts as the diene component. The reaction between benzyne and anthracene leads to the formation of triptycene, a highly symmetrical and rigid molecule. chempedia.info This regioselectivity is observed because the addition to the central ring results in a product with two fully aromatic benzene (B151609) rings, which is energetically more favorable than addition to one of the terminal rings. stackexchange.com

Furan (B31954) and its derivatives are also common dienes used to trap benzyne intermediates. The reaction of benzyne with furan yields a Diels-Alder adduct, 1,4-dihydro-1,4-epoxynaphthalene. nih.govacs.org This adduct can then undergo further chemical transformations to produce a variety of substituted naphthalene (B1677914) derivatives. nih.gov

The following table summarizes representative Diels-Alder reactions of benzyne with various dienes, illustrating the versatility of this intermediate in forming complex aromatic systems. While these examples utilize common benzyne precursors, the reactivity pattern is directly applicable to the benzyne intermediate that would be generated from this compound.

Table 1: Examples of Diels-Alder Reactions Involving Benzyne

Dienophile (from Precursor) Diene Reagents and Conditions Product Yield (%)
Benzyne (from 2-bromofluorobenzene) Anthracene Mg, THF Triptycene 28%
ortho-SF5-Benzyne (from 2-fluoro-SF5-benzene) Furan n-BuLi, Et2O, -78 °C to rt 5-(Pentafluorosulfanyl)-1,4-dihydro-1,4-epoxynaphthalene ~20% nih.govacs.org
Benzyne (from anthranilic acid) 2,5-Furandicarboxylic acid dimethyl ester Amyl nitrite (B80452), heat Dimethyl 1,4-dihydronaphthalene-1,4-dicarboxylate-1,4-endoxide 80% rsc.org
Benzyne (from bromobenzene) 1,3-Butadiene NaNH2, liq. NH3 1,4-Dihydronaphthalene Not specified youtube.com

Spectroscopic Characterization Methodologies for 1 Bromo 2 Cyclopentylbenzene

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum for 1-Bromo-2-cyclopentylbenzene is expected to exhibit characteristic absorption bands corresponding to its two main structural components: the cyclopentyl group and the ortho-disubstituted bromobenzene (B47551) ring.

While specific experimental spectra for this compound are not widely published, the expected absorption regions can be predicted based on data from analogous compounds like cyclopentylbenzene (B1606350) and 1-bromo-2-ethylbenzene.

C-H Stretching Vibrations: The spectrum would show distinct peaks for aliphatic and aromatic C-H stretching. The sp³ hybridized C-H bonds of the cyclopentyl ring are expected to produce strong absorptions in the 2850-2970 cm⁻¹ region. In contrast, the sp² hybridized C-H bonds on the benzene (B151609) ring will absorb at slightly higher frequencies, typically between 3000 and 3100 cm⁻¹.

C=C Aromatic Stretching: The presence of the benzene ring will give rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ range due to the stretching of the carbon-carbon double bonds within the aromatic ring.

C-H Bending Vibrations: Aliphatic C-H bending (scissoring and rocking) for the CH₂ groups of the cyclopentyl ring would appear around 1450-1470 cm⁻¹. Aromatic C-H out-of-plane bending is particularly diagnostic for the substitution pattern. For an ortho-disubstituted benzene ring, a strong absorption is expected in the 740-770 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a peak in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Structural Unit
3000 - 3100 C-H Stretch Aromatic Ring
2850 - 2970 C-H Stretch Cyclopentyl Group
1450 - 1600 C=C Stretch Aromatic Ring
1450 - 1470 C-H Bend Cyclopentyl Group
740 - 770 C-H Out-of-Plane Bend Ortho-disubstituted Ring

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would provide further structural confirmation.

Key expected features in the Raman spectrum include:

A strong, sharp peak corresponding to the aromatic ring's "breathing" mode, which is a symmetric vibration often observed near 1000 cm⁻¹.

Signals for the C-H stretching of both the aromatic and cyclopentyl moieties, similar in frequency to those in the IR spectrum.

Characteristic peaks for the cyclopentyl ring's skeletal vibrations.

Aromatic C=C stretching bands around 1600 cm⁻¹.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, allowing for a high degree of confidence in its structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, providing information about the number, type, and connectivity of atoms.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the cyclopentyl protons. Due to the lack of symmetry, all protons are chemically non-equivalent.

Aromatic Region (δ 7.0-7.6 ppm): The four protons on the benzene ring would appear in this region. The proton ortho to the bromine atom is expected to be the most deshielded (highest chemical shift) due to the halogen's inductive effect. The signals would exhibit complex splitting patterns (doublets, triplets of doublets) due to coupling between adjacent protons (ortho-coupling, J ≈ 7-8 Hz) and non-adjacent protons (meta-coupling, J ≈ 2-3 Hz).

Cyclopentyl Region (δ 1.5-3.5 ppm): The protons of the cyclopentyl group would appear in the aliphatic region.

The single methine proton (CH attached directly to the benzene ring) would be the most downfield in this group, likely appearing as a multiplet around δ 3.2-3.5 ppm due to coupling with the adjacent methylene (B1212753) protons and the deshielding effect of the aromatic ring.

The eight methylene protons (four CH₂ groups) would appear as complex, overlapping multiplets in the range of δ 1.5-2.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Number of Protons
Aromatic ~7.5 (ortho to Br) Doublet of doublets (dd) 1
Aromatic ~7.0 - 7.3 Multiplet (m) 3
Benzylic Methine (-CH-) ~3.2 - 3.5 Multiplet (m) 1

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. Due to the absence of symmetry in this compound, all 11 carbon atoms are expected to be chemically distinct, resulting in 11 separate signals.

Aromatic Region (δ 120-150 ppm): Six signals are expected for the benzene ring carbons.

The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around δ 122-125 ppm.

The carbon atom bonded to the cyclopentyl group (C-Cyclopentyl) would appear significantly downfield, likely in the δ 145-150 ppm range.

The remaining four CH carbons of the aromatic ring would have signals between δ 127 and 133 ppm.

Aliphatic Region (δ 25-48 ppm): Five signals are expected for the cyclopentyl group carbons.

The methine carbon (CH) attached to the benzene ring would be the most downfield, predicted to be in the δ 45-48 ppm range.

The methylene carbons (CH₂) would appear further upfield, typically in the δ 25-34 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C-Cyclopentyl (Aromatic) 145 - 150
C-H (Aromatic) 127 - 133
C-Br (Aromatic) 122 - 125
CH (Aliphatic) 45 - 48

Other Advanced Spectroscopic Techniques

While IR and NMR are the primary methods for structural elucidation, other techniques can provide complementary information. Mass Spectrometry (MS) is crucial for determining the molecular weight of the compound. For this compound (C₁₁H₁₃Br), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign the proton and carbon signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the characterization of this compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the compound's elemental formula and offers deep insights into its structural features through the analysis of fragmentation patterns.

The calculated monoisotopic mass of this compound (C₁₁H₁₃Br) is 224.020063 u. chemspider.com An experimental HRMS measurement yielding a mass value this precise would unequivocally confirm the elemental composition of the molecule. A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). jove.com This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.

While direct experimental fragmentation data for this compound is not extensively published, a theoretical fragmentation pathway can be predicted based on established principles of mass spectrometry for alkylbenzenes and organohalides. jove.comchemguide.co.uklibretexts.org Upon electron ionization, the molecule forms an energetically unstable molecular ion [C₁₁H₁₃Br]⁺˙, which then undergoes fragmentation to produce more stable ions. libretexts.org The most probable fragmentation pathways include:

Loss of the Cyclopentyl Group: Cleavage of the C-C bond between the benzene ring and the cyclopentyl group is a highly probable event. This would result in the formation of a bromophenyl cation ([C₆H₄Br]⁺) and a cyclopentyl radical. This fragmentation is favored due to the stability of the resulting aromatic cation.

Loss of a Bromine Radical: Heterolytic cleavage of the carbon-bromine bond results in the loss of a bromine radical (Br•), leading to the formation of a cyclopentylphenyl cation ([C₁₁H₁₃]⁺). youtube.com

Benzylic Cleavage and Rearrangement: Fragmentation can be initiated by cleavage of bonds within the cyclopentyl ring, particularly at the benzylic position (the carbon atom attached to the benzene ring). This can lead to the loss of smaller neutral fragments like ethene (C₂H₄).

Formation of Tropylium Ion: While less direct for this specific structure compared to a linear alkyl chain, rearrangement to form a stable tropylium-like ion ([C₇H₇]⁺) or related aromatic fragments is a possibility in the fragmentation of substituted benzenes.

These predicted fragmentation patterns provide a structural fingerprint of the molecule. The exact masses of these fragment ions, as determined by HRMS, can be used to confirm their elemental composition, thereby validating the proposed fragmentation mechanisms and solidifying the structural assignment of the parent compound.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound This table is based on theoretical fragmentation principles.

Fragment Ion FormulaCalculated m/z (for ⁷⁹Br isotope)Proposed Neutral LossDescription of Fragmentation
[C₁₁H₁₃⁷⁹Br]⁺˙224.0201-Molecular Ion (M⁺)
[C₁₁H₁₃]⁺145.1017Br•Loss of a bromine radical
[C₆H₄⁷⁹Br]⁺154.9503C₅H₉•Loss of a cyclopentyl radical
[C₉H₉]⁺117.0704C₂H₄ + Br•Loss of ethene from cyclopentyl ring and loss of bromine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. libretexts.org For this compound, the absorption spectrum is dominated by the electronic transitions within the benzene chromophore.

The UV spectrum of unsubstituted benzene exhibits three characteristic absorption bands originating from π→π* transitions: an intense E₁ band (or K band) around 184 nm, a moderately intense E₂ band around 204 nm, and a weak, highly structured B band (benzenoid band) around 256 nm. spcmc.ac.in The B band is symmetry-forbidden in the highly symmetrical benzene molecule, which accounts for its low intensity. spcmc.ac.in

Substitution on the benzene ring alters the symmetry and electronic properties of the chromophore, leading to changes in the absorption spectrum. Both the cyclopentyl group (an alkyl group) and the bromine atom act as auxochromes. Their presence causes a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) of the characteristic benzene bands. ijermt.org The lone pair electrons on the bromine atom can interact with the π-electron system of the ring, further influencing the energy of the molecular orbitals.

For this compound, the following spectral features are expected:

The E₂ band is expected to undergo a bathochromic shift to a wavelength greater than 204 nm.

The B band will also shift to a longer wavelength, likely appearing above 260 nm. The substitution disrupts the symmetry of the benzene ring, making this transition less forbidden and thus increasing its intensity. nist.gov The characteristic fine vibrational structure of the B band, prominent in unsubstituted benzene, is typically lost upon substitution, resulting in a broader absorption band. spcmc.ac.in

Analysis of the UV-Vis spectrum of the parent compound, cyclopentylbenzene, can provide a useful baseline. nist.gov The addition of the bromine substituent would be predicted to further shift these absorptions to longer wavelengths, consistent with the known effects of halogen substitution on the benzene chromophore. ijermt.org

Table 2: Expected UV-Vis Electronic Transitions for this compound This table is based on the known transitions of benzene and the expected effects of its substituents.

Transition Band (Benzene Origin)Type of TransitionTypical λmax in BenzeneExpected λmax Range for this compound
E₂ Bandπ → π~204 nm210 - 225 nm
B Bandπ → π (Symmetry Forbidden)~256 nm260 - 275 nm

Applications and Derivatization Strategies for 1 Bromo 2 Cyclopentylbenzene in Organic Synthesis

Building Blocks for Complex Organic Molecules

The structure of 1-bromo-2-cyclopentylbenzene, featuring a brominated phenyl group attached to a cyclopentyl moiety, makes it a valuable precursor for the synthesis of a wide range of organic compounds.

The bromine atom in this compound provides a key site for introducing new functional groups onto the aromatic ring through electrophilic aromatic substitution reactions. The order in which substituents are introduced is critical to achieving the desired product, as the directing effects of the existing groups on the ring influence the position of subsequent substitutions. For example, the cyclopentyl group is an ortho-, para-directing activator, while the bromo group is an ortho-, para-directing deactivator. chemistrysteps.comyoutube.com This allows for strategic planning in the synthesis of polysubstituted benzene (B151609) derivatives. chemistrysteps.comlibretexts.org

Furthermore, this compound can be a starting material for the synthesis of various heterocyclic compounds. dntb.gov.uasemanticscholar.org Photochemical cyclizations, for instance, offer a powerful method for accessing numerous types of heterocycles under mild conditions. chim.it

Cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl bromides like this compound are excellent substrates for these transformations. rwth-aachen.deresearchgate.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with a variety of organometallic reagents or alkenes and alkynes. researchgate.netorganic-chemistry.orgsemanticscholar.orguzh.ch These reactions are instrumental in constructing complex molecular skeletons from simpler precursors.

Similarly, the formation of carbon-heteroatom bonds can be achieved through cross-coupling reactions. researchgate.netresearchgate.net For instance, palladium-catalyzed couplings can be employed to form C-N, C-O, and C-S bonds, providing access to a diverse range of functionalized aromatic compounds.

Accessing High-Value Chemical Intermediates

This compound is a valuable precursor for the generation of highly reactive intermediates that can be further elaborated into a variety of useful compounds.

One of the most important applications of this compound is its conversion into organometallic reagents, such as Grignard reagents (2-cyclopentylphenylmagnesium bromide) and organolithium reagents. wikipedia.orgyoutube.comyoutube.com These reagents are formed by reacting the aryl bromide with magnesium metal or lithium metal, respectively, in an anhydrous ether solvent. thermofisher.comlibretexts.orglibretexts.org The resulting organometallic compounds feature a highly nucleophilic carbon atom, making them potent reagents for forming new carbon-carbon bonds. mnstate.edulibretexts.org They readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols, ketones, and carboxylic acids, respectively. libretexts.orgmsu.edu

Table 1: Examples of Reactions with Organometallic Reagents Derived from this compound

Electrophile Reagent Product Type
Aldehyde (e.g., Formaldehyde) Grignard Reagent Primary Alcohol
Aldehyde (e.g., Acetaldehyde) Grignard Reagent Secondary Alcohol
Ketone (e.g., Acetone) Grignard Reagent Tertiary Alcohol

This table is for illustrative purposes and actual products would be derivatives of 2-cyclopentylbenzene.

Aryl phosphorus compounds, which have applications in catalysis and materials science, can be synthesized from this compound. This can be achieved through reactions involving the corresponding organometallic reagent and a phosphorus electrophile.

Furthermore, this compound can be converted into the corresponding aromatic aldehyde, 2-cyclopentylbenzaldehyde. youtube.commdpi.com This transformation can be accomplished by first forming the Grignard reagent and then reacting it with a suitable formylating agent. Aromatic aldehydes are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. researchgate.netresearchgate.net

Precursors for Specialized Organic Scaffolds

The unique combination of a cyclopentyl group and a reactive bromine atom on a benzene ring makes this compound a useful starting material for the synthesis of specialized organic scaffolds. These scaffolds can serve as the core structures for more complex molecules with potential applications in medicinal chemistry and materials science. The derivatization strategies discussed above, particularly cross-coupling and organometallic reactions, provide the tools to build upon this foundational structure and create novel and intricate molecular architectures.

Enabling Syntheses of Polysubstituted Benzenes and Annulated Systems

This compound serves as a valuable and versatile substrate in organic synthesis for the construction of complex molecular architectures, specifically polysubstituted benzenes and annulated ring systems. Its utility stems from the presence of two key structural features: a reactive carbon-bromine (C-Br) bond and a sterically influential cyclopentyl group positioned ortho to the bromine.

The C-Br bond is a cornerstone of its reactivity, acting as a synthetic handle for a wide array of transformations. It is particularly amenable to classic and modern cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Heck couplings, allow for the direct attachment of aryl, vinyl, alkyl, or alkynyl groups by replacing the bromine atom. This strategy provides a direct and efficient pathway to highly substituted benzene derivatives that would be challenging to synthesize through classical electrophilic aromatic substitution alone.

Furthermore, the bromine atom facilitates metal-halogen exchange reactions, typically with organolithium reagents like n-butyllithium, to generate an aryllithium intermediate. This powerful nucleophile can then react with a diverse range of electrophiles (e.g., aldehydes, ketones, nitriles, carbon dioxide) to introduce a variety of functional groups at the C1 position.

The strategic placement of the cyclopentyl group at the C2 position exerts significant steric and electronic influence on these reactions. While alkyl groups are generally ortho-, para-directing activators in electrophilic aromatic substitution, the existing substitution pattern of this compound makes further electrophilic additions less common. Instead, its primary role is in directing the formation of annulated systems. Through intramolecular reactions, the cyclopentyl ring and a newly introduced functional group can be used to construct fused ring systems. For instance, a palladium-catalyzed intramolecular Heck reaction could be envisioned if a vinyl group is introduced at the C1 position, leading to the formation of a new five- or six-membered ring fused to the benzene core. Similarly, intramolecular C-H activation or cyclization reactions can forge new rings, creating complex polycyclic aromatic frameworks.

Below is a table of representative derivatization strategies for this compound leading to polysubstituted systems.

Reaction Type Reagents Product Type Significance
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base2-Cyclopentyl-1,1'-biphenyl derivativeForms C(sp²)-C(sp²) bonds, creating biaryl structures.
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base1-(Alkynyl)-2-cyclopentylbenzeneForms C(sp²)-C(sp) bonds, introducing linear alkyne moieties.
Heck CouplingAlkene, Pd catalyst, Base1-Alkenyl-2-cyclopentylbenzeneForms C(sp²)-C(sp²) bonds with alkenes.
Lithiation-Substitution1. n-Butyllithium 2. Electrophile (e.g., CO₂)2-Cyclopentylbenzoic acidGenerates a versatile aryllithium intermediate for introducing various functional groups.
Intramolecular Cyclization(Post-derivatization) Pd catalystAnnulated polycyclic systemConstructs fused rings for complex molecular scaffolds.

Potential in Designing Novel Organic Materials

The structural framework of this compound makes it a promising, though currently underexplored, building block for the design of novel organic materials. Its potential lies in its capacity to be incorporated into larger, conjugated systems, which are the fundamental components of organic electronic materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The key to this potential is the derivatization of the C-Br bond through palladium-catalyzed cross-coupling reactions. By employing reactions like Suzuki or Stille couplings, this compound can be linked to other aromatic or heteroaromatic units. This allows for the systematic construction of well-defined oligomers and polymers with tailored electronic and photophysical properties. For example, coupling it with electron-deficient monomers could create donor-acceptor polymers, a common strategy for tuning the band gap in materials for photovoltaic applications.

The presence of the non-planar cyclopentyl group is also a significant feature for materials design. In many organic electronic materials, excessive planarity can lead to strong intermolecular π-π stacking, which can cause aggregation-induced quenching of fluorescence and unfavorably alter thin-film morphology. The bulky, three-dimensional nature of the cyclopentyl group can disrupt this planarity. This steric hindrance can increase the solubility of the resulting polymers, which is crucial for solution-based processing techniques, and can also prevent aggregation in the solid state, potentially enhancing the efficiency and lifetime of devices like OLEDs.

Furthermore, the synthesis of annulated systems derived from this compound could lead to novel polycyclic aromatic hydrocarbons (PAHs) with unique optical and electronic properties. Fused-ring systems often exhibit high charge carrier mobility, making them suitable for applications in OFETs. By carefully choosing the cyclization strategy, it may be possible to create materials with specific, desired conformations and electronic structures.

The following table outlines potential strategies for utilizing this compound as a precursor for organic materials.

Strategy Synthetic Method Target Material Potential Application
PolymerizationSuzuki or Stille polycondensation with an aromatic diboronic acid/ester or distannaneConjugated polymer with cyclopentyl side groupsOrganic photovoltaics (OPVs), Organic field-effect transistors (OFETs)
Dendrimer ConstructionConvergent or divergent synthesis using cross-coupling reactionsDendrimers with a cyclopentylbenzene (B1606350) core or peripheryOrganic light-emitting diodes (OLEDs), light-harvesting systems
Synthesis of Fused SystemsIntramolecular C-H activation or other cyclization reactionsNovel Polycyclic Aromatic Hydrocarbons (PAHs)Fluorescent materials, charge transport layers in electronic devices
Monomer for Small MoleculesCoupling with functionalized aromatic coresNon-polymeric small molecules for vacuum depositionEmitter or host materials in OLEDs

Future Directions and Emerging Research Avenues

Development of Highly Selective and Efficient Catalytic Systems

The development of novel catalytic systems is paramount to harnessing the synthetic potential of sterically hindered aryl bromides like 1-Bromo-2-cyclopentylbenzene. Future research will likely focus on overcoming the steric hindrance posed by the ortho-cyclopentyl group to achieve high efficiency and selectivity in cross-coupling reactions.

Palladium-based catalysts, the workhorses of cross-coupling chemistry, will continue to be a major area of investigation. Research into new phosphine (B1218219) ligands that can facilitate the oxidative addition of the sterically encumbered C-Br bond is a promising direction. Additionally, N-heterocyclic carbene (NHC) ligands, known for their strong electron-donating ability and steric tuneability, could be designed to create a suitable catalytic pocket for this compound.

Beyond palladium, there is a growing interest in catalysts based on more earth-abundant and less toxic metals such as copper, nickel, and iron. The development of copper-catalyzed cross-coupling reactions, for instance, could provide a more economical and sustainable alternative for the functionalization of this compound. Similarly, nickel catalysts have shown great promise in coupling challenging substrates and could be tailored for reactions involving this compound.

Multimetallic catalysis, where two different metals work in synergy, is another exciting frontier. A dual catalytic system, perhaps involving palladium and nickel, could potentially achieve transformations that are difficult with a single metal catalyst, offering new pathways for the selective coupling of this compound.

Catalyst SystemPotential ReactionAnticipated Advantages
Pd(OAc)₂ with Buchwald-type phosphine ligandsSuzuki, Heck, Sonogashira, Buchwald-Hartwig aminationHigh efficiency and selectivity for a broad range of coupling partners.
NiCl₂(dppp)Kumada, Negishi couplingCost-effective, effective for sterically hindered substrates.
CuI with phenanthroline-based ligandsUllmann coupling, C-N and C-O bond formationLow cost, sustainable, good for heteroatom coupling.
Fe-based catalystsCross-coupling with organometallic reagentsAbundant, low toxicity, potential for novel reactivity.

Exploration of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, require precise control over reaction parameters, or involve hazardous intermediates. The application of flow chemistry to the synthesis and functionalization of this compound could lead to safer, more efficient, and scalable processes.

For instance, the lithiation of this compound to generate the corresponding aryllithium species is a powerful method for introducing a variety of functional groups. However, this reaction is often highly exothermic and requires cryogenic temperatures in batch. In a microreactor, the high surface-area-to-volume ratio allows for excellent heat transfer, enabling these reactions to be performed safely at higher temperatures. This would not only improve the energy efficiency of the process but also allow for the in-situ generation and immediate use of the reactive organolithium intermediate, minimizing decomposition.

Chemo- and Regioselective Functionalization of Polyfunctionalized Substrates

While this compound itself is disubstituted, its derivatives could bear multiple functional groups, making chemo- and regioselectivity crucial aspects of their synthesis and further transformation. Future research will likely explore methods for the selective functionalization of such complex molecules.

For a hypothetical substrate like 1-Bromo-2-cyclopentyl-4-nitrobenzene, the challenge would be to selectively react at the C-Br bond without affecting the nitro group. This could be achieved through the careful selection of a catalyst that is chemoselective for the C-Br bond. Similarly, for a substrate with multiple halogen atoms, such as 1,4-Dibromo-2-cyclopentylbenzene, regioselective functionalization at one of the bromine atoms would be a key objective. This could be accomplished by exploiting the different electronic environments of the two bromine atoms or by using directing groups to guide the catalyst to a specific position.

The development of orthogonal functionalization strategies, where different reactive sites on the molecule can be addressed independently, will be a significant area of research. This would allow for the programmed, step-wise construction of complex molecular architectures based on the this compound scaffold.

Synergistic Integration of Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for the rational design of improved catalysts and processes. The synergistic integration of in-situ spectroscopic techniques and computational modeling will be instrumental in achieving this.

In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), can provide real-time information on the concentrations of reactants, intermediates, and products during a reaction. This data can be used to elucidate reaction kinetics and identify key catalytic species.

Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. By combining experimental data from spectroscopy with theoretical insights from computation, a comprehensive picture of the reaction mechanism can be constructed. This integrated approach can accelerate the optimization of reaction conditions and the discovery of new, more efficient catalytic systems for transformations involving this compound.

TechniqueApplicationInsights Gained
In-situ FTIR/NMRMonitoring reaction progressReaction kinetics, identification of intermediates, catalyst deactivation pathways.
Density Functional Theory (DFT)Modeling reaction pathwaysTransition state structures, activation energies, ligand effects, reaction selectivity.
X-ray CrystallographyCharacterization of catalysts and productsPrecise molecular structures, catalyst-substrate interactions.

Advancements in Sustainable and Green Chemistry for Aryl Bromide Synthesis and Usage

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally friendly chemical processes.

This includes the development of synthetic routes that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient. For the synthesis of this compound itself, traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Research into greener brominating agents, such as N-bromosuccinimide (NBS) in combination with a catalyst, or the use of bromide salts with an oxidant, could provide safer and more sustainable alternatives.

In the functionalization of this compound, the use of green solvents, such as water, ethanol, or supercritical carbon dioxide, will be an important area of investigation. Furthermore, the development of recyclable catalysts, for example, by immobilizing them on a solid support, can significantly reduce the environmental impact of these processes. The overarching goal will be to develop a life cycle for this compound and its derivatives that is both economically viable and environmentally responsible.

Q & A

Q. Resolution Workflow :

  • Screen ligands (XPhos, PCy₃) and solvents (toluene, dioxane).
  • Use Arrhenius plots to isolate rate-limiting steps.
  • Validate via <sup>31</sup>P NMR to track catalyst speciation .

Advanced: How to design a multi-step synthesis of polycyclic aromatic compounds using this compound as a key intermediate?

Methodological Answer:
Leverage the bromine atom for cross-coupling (e.g., Sonogashira, Heck) or cycloaddition reactions.

  • Case Study :
    • Step 1 : Suzuki coupling with aryl boronic acid to install substituents.
    • Step 2 : Intramolecular Heck reaction to form a fused cyclohexene ring.
    • Step 3 : Oxidative aromatization (DDQ, CH₂Cl₂) to yield a naphthalene derivative.
      Retrosynthetic tools (e.g., Reaxys) identify feasible pathways, while AI-driven platforms (e.g., Pistachio) optimize step order and conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.